molecular formula C7H8FNO B1436639 5-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-86-8

5-Fluoro-2-methoxy-6-methylpyridine

Cat. No. B1436639
M. Wt: 141.14 g/mol
InChI Key: IJRDFWFSEYHYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methoxy-6-methylpyridine is a chemical compound with the molecular formula C6H6FNO . It is a versatile compound with potential scientific applications, including drug synthesis and catalyst development.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxy-6-methylpyridine consists of a pyridine ring with a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxy-6-methylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 144.8±20.0 °C at 760 mmHg, and a vapor pressure of 6.3±0.3 mmHg at 25°C . It has a molar refractivity of 31.0±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 110.9±3.0 cm3 .

Scientific Research Applications

1. Specific Scientific Field The field of this application is Medical Science, specifically in the treatment of gallstones .

3. Detailed Description of the Methods of Application or Experimental Procedures The dissolubility of MTBE and MMP was determined both in vitro and in vivo. In the in vitro dissolution test, human gallstones were placed in glass containers with either solvent, and their dry weights were measured. In the in vivo experiments, each solvent was directly injected into the gallbladder in hamster models with cholesterol and pigmented gallstones .

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines, which could be structurally related to “5-Fluoro-2-methoxy-6-methylpyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being explored in these industries .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

  • Field : Organic Chemistry .
  • Application : The synthesis of fluorinated pyridines, which could include “5-Fluoro-2-methoxy-6-methylpyridine”, is a topic of interest .
  • Methods : Various methods for the synthesis of fluoropyridines are being explored, including the Umemoto reaction and Balts-Schiemann reaction .
  • Results : Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Fluorinated Pyridines

  • Field : Organic Chemistry .
  • Application : The synthesis of fluorinated pyridines, which could include “5-Fluoro-2-methoxy-6-methylpyridine”, is a topic of interest .
  • Methods : Various methods for the synthesis of fluoropyridines are being explored, including the Umemoto reaction and Balts-Schiemann reaction .
  • Results : Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Trifluoromethylpyridines

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines, which could be structurally related to “5-Fluoro-2-methoxy-6-methylpyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being explored in these industries .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

5-Fluoro-2-methoxy-6-methylpyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-fluoro-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRDFWFSEYHYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654060
Record name 3-Fluoro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methoxy-2-methylpyridine

CAS RN

375368-86-8
Record name 3-Fluoro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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